Cas no 1372198-16-7 ((2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one)

1372198-16-7 structure
Nome do Produto:(2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
(2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one Propriedades químicas e físicas
Nomes e Identificadores
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- (2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(5-bromo-2-thienyl)-3-(4-fluorophenyl)-, (2E)-
- (E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- F1622-0006
- 1372198-16-7
- 366-90-5
- AKOS002782674
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- Inchi: 1S/C13H8BrFOS/c14-13-8-7-12(17-13)11(16)6-3-9-1-4-10(15)5-2-9/h1-8H/b6-3+
- Chave InChI: IYGPXROOLTXOKC-ZZXKWVIFSA-N
- SMILES: C(C1SC(Br)=CC=1)(=O)/C=C/C1=CC=C(F)C=C1
Propriedades Computadas
- Massa Exacta: 309.94633g/mol
- Massa monoisotópica: 309.94633g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 300
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.8
- Superfície polar topológica: 45.3Ų
Propriedades Experimentais
- Densidade: 1.558±0.06 g/cm3(Predicted)
- Ponto de ebulição: 403.7±45.0 °C(Predicted)
(2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1622-0006-1mg |
(2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
1372198-16-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
(2E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one Literatura Relacionada
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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